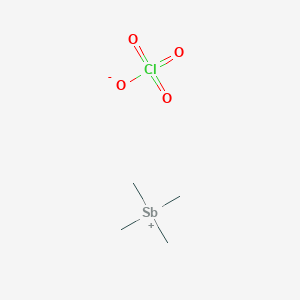

Tetramethylstibanium perchlorate

Description

Tetramethylstibanium perchlorate is a quaternary stibonium salt composed of a tetramethylstibanium cation (Sb(CH₃)₄⁺) and a perchlorate anion (ClO₄⁻). Perchlorate salts are widely studied for their energetic applications due to their high oxygen content and oxidizing capabilities . The stibanium cation, a Group 15 element analog of ammonium, may influence stability, sensitivity, and crystal packing through steric and electronic effects. For example, hydrogen bonding in 5-aminotetrazolium perchlorate adducts reduces sensitivity by stabilizing the crystal lattice , a property that could extend to this compound depending on its structural features.

Properties

CAS No. |

84753-66-2 |

|---|---|

Molecular Formula |

C4H12ClO4Sb |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

tetramethylstibanium;perchlorate |

InChI |

InChI=1S/4CH3.ClHO4.Sb/c;;;;2-1(3,4)5;/h4*1H3;(H,2,3,4,5);/q;;;;;+1/p-1 |

InChI Key |

VGTSZMVOXKCJSM-UHFFFAOYSA-M |

Canonical SMILES |

C[Sb+](C)(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Metathesis Reactions

Metathesis between tetramethylstibanium halides ($$[Sb(CH3)4]^+X^-$$) and metal perchlorates offers a direct pathway. For example:

$$

[Sb(CH3)4]I + AgClO4 \rightarrow [Sb(CH3)4]ClO4 + AgI \downarrow

$$

Advantages :

- High yield due to precipitation of silver iodide ($$AgI$$), driving the reaction forward.

- Compatibility with anhydrous solvents like acetonitrile or dichloromethane.

Direct Acid-Base Neutralization

Analogous to tetramethylammonium perchlorate synthesis, neutralization of tetramethylstibanium hydroxide ($$[Sb(CH3)4]OH$$) with perchloric acid could be viable:

$$

[Sb(CH3)4]OH + HClO4 \rightarrow [Sb(CH3)4]ClO4 + H_2O

$$

Challenges :

- Instability of $$[Sb(CH3)4]OH$$ under aqueous conditions.

- Requirement for cold, dilute acid to minimize oxidative side reactions.

Hypothetical Reaction Optimization

Based on analogous systems, the following parameters are proposed for optimizing tetramethylstibanium perchlorate synthesis:

Analytical Characterization

While no experimental data exists for this compound, anticipated characterization methods include:

Chemical Reactions Analysis

Types of Reactions: Tetramethylstibanium perchlorate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced under specific conditions to yield lower oxidation state species.

Substitution: The perchlorate anion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Halide salts or other nucleophiles.

Major Products Formed:

Oxidation: Higher oxidation state stibanium compounds.

Reduction: Lower oxidation state stibanium compounds.

Substitution: Tetramethylstibanium salts with different anions.

Scientific Research Applications

Tetramethylstibanium perchlorate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although more research is needed.

Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetramethylstibanium perchlorate involves its interaction with molecular targets through its organometallic stibanium center. The compound can form coordination complexes with various ligands, influencing biochemical pathways and molecular processes. The perchlorate anion may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Quaternary Ammonium Perchlorate Salts

Tetrabutylammonium perchlorate (C₁₆H₃₆N·ClO₄) shares the same perchlorate anion but features a bulkier ammonium cation. For instance, tetrabutylammonium perchlorate is used as an oxidant in electrochemical applications due to its solubility in organic solvents . In contrast, tetramethylstibanium perchlorate’s smaller cation may enhance crystal density and sensitivity, making it more suitable for energetic materials.

| Property | This compound | Tetrabutylammonium Perchlorate |

|---|---|---|

| Cation Size | Smaller (Sb(CH₃)₄⁺) | Larger (C₁₆H₃₆N⁺) |

| Sensitivity (Predicted) | Higher | Lower |

| Primary Application | Energetic materials | Electrochemistry |

Comparison with Group 15 Perchlorate Salts

5-Aminotetrazolium perchlorate ([C₂H₄N₅]⁺·ClO₄⁻) exhibits a hydrogen-bonded network that reduces sensitivity (impact: 22 J, friction: 260 N) compared to nitrate analogs (impact: 15 J, friction: 355 N) . This compound, lacking hydrogen-bonding donors, may display higher sensitivity, aligning with trends observed in perchlorate salts where reduced intermolecular stabilization increases reactivity.

Perchlorate vs. Nitrate Salts

Replacing perchlorate with nitrate in salts like 1-methyl-5-amino-1H-tetrazolium decreases sensitivity due to nitrate’s lower oxidizing power and stronger hydrogen-bonding capacity. For example:

| Salt | Impact Sensitivity | Friction Sensitivity |

|---|---|---|

| 1-Methyl-5-amino-1H-tetrazolium nitrate | 15 J | 355 N |

| 1-Methyl-5-amino-1H-tetrazolium perchlorate | 22 J | 260 N |

This trend suggests this compound would be more sensitive than its nitrate counterpart .

Cation Influence on Stability and Performance

- Ammonium vs. Stibanium : Ammonium perchlorates (e.g., NH₄ClO₄) are widely used in propellants but hygroscopic. The stibanium cation’s higher molecular weight and metallic character could improve moisture resistance and density.

- Tetrazolium vs. Stibanium: Tetrazolium cations (e.g., 5-aminotetrazolium) form hydrogen bonds, reducing sensitivity. Stibanium’s lack of H-bond donors may result in higher sensitivity but better energetic performance .

Q & A

Q. How can isotopic labeling improve internal validation in perchlorate quantification?

- Strategy:

- Internal Standards: Spike samples with ¹⁸O-labeled perchlorate to correct for matrix effects and instrument drift. Use relative retention times and isotopic ratios for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.